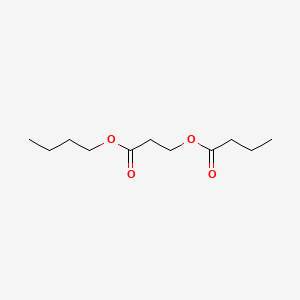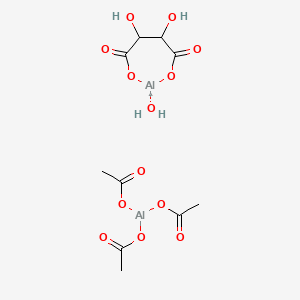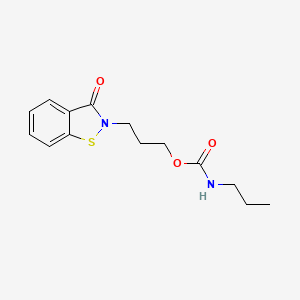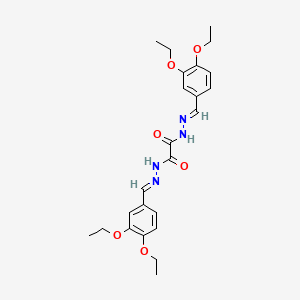
N'(1),N'(2)-Bis(3,4-diethoxybenzylidene)ethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 56208, also known as 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine, is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound belongs to the class of oxadiazolidines, which are known for their diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonylhydrazone, which then undergoes cyclization to form the oxadiazolidine ring. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The oxadiazolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Sulfides
Substitution: Various substituted oxadiazolidines
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular membranes, altering their properties and affecting cell function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2-(4-methylphenyl)-3-(4-methylphenylsulfonyl)-1,2,4-oxadiazolidine can be compared with other oxadiazolidine derivatives, such as:
- 2-(4-chlorophenyl)-3-(4-chlorophenylsulfonyl)-1,2,4-oxadiazolidine
- 2-(4-nitrophenyl)-3-(4-nitrophenylsulfonyl)-1,2,4-oxadiazolidine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activities
Properties
CAS No. |
6629-06-7 |
|---|---|
Molecular Formula |
C24H30N4O6 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N,N'-bis[(E)-(3,4-diethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C24H30N4O6/c1-5-31-19-11-9-17(13-21(19)33-7-3)15-25-27-23(29)24(30)28-26-16-18-10-12-20(32-6-2)22(14-18)34-8-4/h9-16H,5-8H2,1-4H3,(H,27,29)(H,28,30)/b25-15+,26-16+ |
InChI Key |
YXWCHRYZYZYLSW-RYQLWAFASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC)OCC)OCC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


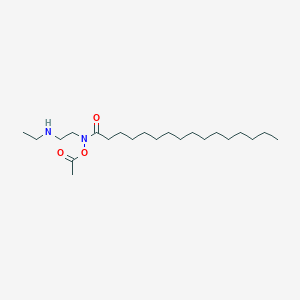
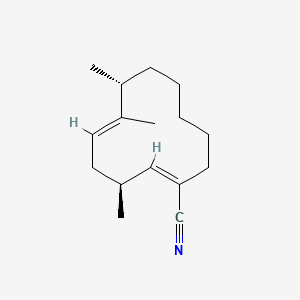
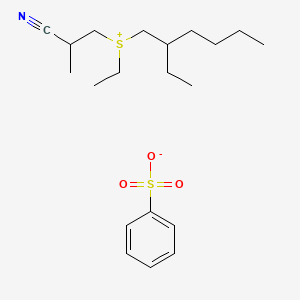
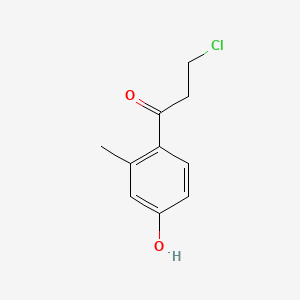
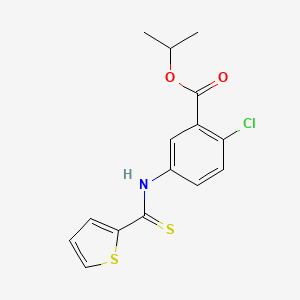
![1-[(Dimethylamino)(phenylimino)methyl]-3,3-dimethyl-1-phenylthiourea](/img/structure/B12684642.png)
